6-Methylquinoxaline-2,3-dithione
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Overview
Description
6-Methylquinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a methyl group at the 6th position and two thiol groups at the 2nd and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,3-dithione typically involves the reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide in ethanol under reflux conditions. The reaction is followed by neutralization with an acid to yield the desired product . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoxaline-2,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dithione groups to dithiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 6-Methylquinoxaline-2,3-dithiol.
Substitution: Various alkylated and acylated quinoxaline derivatives.
Scientific Research Applications
6-Methylquinoxaline-2,3-dithione has a wide range of applications in scientific research:
Mechanism of Action
6-Methylquinoxaline-2,3-dithione can be compared with other quinoxaline derivatives:
Quinoxaline-2,3-dione: Similar in structure but lacks the thiol groups, making it less reactive in certain chemical reactions.
6-Methylquinoxaline: Lacks the dithione groups, resulting in different chemical and biological properties.
Quinomethionate: A dithioloquinoxaline used as a fungicide and acaricide, similar in application but differs in its specific chemical structure and reactivity.
Comparison with Similar Compounds
- Quinoxaline-2,3-dione
- 6-Methylquinoxaline
- Quinomethionate
Properties
Molecular Formula |
C9H6N2S2 |
---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
6-methylquinoxaline-2,3-dithione |
InChI |
InChI=1S/C9H6N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3 |
InChI Key |
YPNKTBNSAYTLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=S)C(=S)N=C2C=C1 |
Origin of Product |
United States |
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